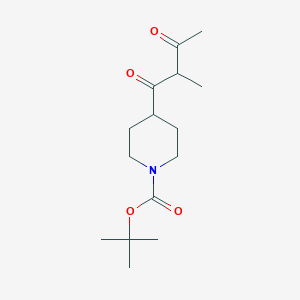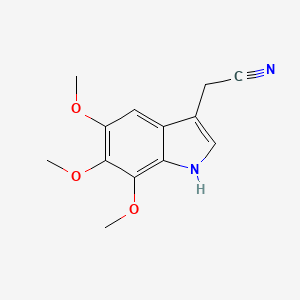
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-ethylpiperazine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is then hydrochlorinated to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is employed in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block in the construction of complex molecules. Its applications extend to the development of new drugs, materials, and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride exerts its effects depends on its specific use. In pharmaceutical applications, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone hydrochloride is similar to other compounds such as 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride and 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide. it is unique in its structure and reactivity, which sets it apart from these compounds. The presence of the ethyl group on the piperazine ring contributes to its distinct chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, and its continued study and use are likely to lead to further advancements in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-chloro-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-2-10-3-5-11(6-4-10)8(12)7-9;/h2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTOHJJCHVUPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062686.png)
![(2Z)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062693.png)
![(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062716.png)
![(2Z)-2-[(3-hydroxy-4-nitrophenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062725.png)
![(2Z)-2-[(3-fluoro-4-hydroxyphenyl)methylidene]benzo[e][1]benzofuran-1-one](/img/structure/B8062726.png)

![2-[[4-(4-Nitrophenoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062734.png)
![2-[[4-[4-[(3-Methoxycarbonylbenzoyl)amino]phenoxy]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062746.png)




![2-[[4-(4-Aminophenoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062790.png)
![2-[[4-[4-[(2-Carboxycyclohexanecarbonyl)amino]-2-methylphenoxy]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B8062791.png)
